Tert-butyl 2-(2-aminoethylthio)ethylcarbamate

Antibody-drug conjugate Thioether linker Plasma stability

Tert-butyl 2-(2-aminoethylthio)ethylcarbamate (CAS 210767-27-4) is a heterobifunctional organic compound belonging to the class of Boc-protected amino-thioether derivatives. It features a tert-butyloxycarbonyl (Boc)-protected primary amine at one terminus, a free primary amine at the other, and a central thioether (–S–) bridge, yielding a molecular formula of C₉H₂₀N₂O₂S and a molecular weight of 220.33 g/mol.

Molecular Formula C9H20N2O2S
Molecular Weight 220.33 g/mol
CAS No. 210767-27-4
Cat. No. B3115687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-aminoethylthio)ethylcarbamate
CAS210767-27-4
Molecular FormulaC9H20N2O2S
Molecular Weight220.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCSCCN
InChIInChI=1S/C9H20N2O2S/c1-9(2,3)13-8(12)11-5-7-14-6-4-10/h4-7,10H2,1-3H3,(H,11,12)
InChIKeyMYRODIPSUXCNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(2-aminoethylthio)ethylcarbamate (CAS 210767-27-4): A Boc-Protected Amino-Thioether Building Block for Bioconjugate and Linker Chemistry


Tert-butyl 2-(2-aminoethylthio)ethylcarbamate (CAS 210767-27-4) is a heterobifunctional organic compound belonging to the class of Boc-protected amino-thioether derivatives. It features a tert-butyloxycarbonyl (Boc)-protected primary amine at one terminus, a free primary amine at the other, and a central thioether (–S–) bridge, yielding a molecular formula of C₉H₂₀N₂O₂S and a molecular weight of 220.33 g/mol . The compound is primarily utilized as a synthetic intermediate and linker building block in medicinal chemistry, bioconjugation, and PROTAC development, where the thioether linkage offers distinct stability advantages over disulfide- or ester-based constructs [1].

Why Tert-butyl 2-(2-aminoethylthio)ethylcarbamate Cannot Be Readily Replaced by Simple Diamine or Disulfide Analogs


Generic substitution with structurally similar linkers—such as tert-butyl (2-aminoethyl)carbamate (Boc-ethylenediamine), tert-butyl (2-mercaptoethyl)carbamate (Boc-cysteamine), or commercial disulfide-based crosslinkers—fails to replicate the precise spatial, electronic, and stability profile of the target compound . The thioether spacer in tert-butyl 2-(2-aminoethylthio)ethylcarbamate provides a non-reducible, hydrolytically stable covalent bridge that is absent in simple alkyl diamines and functionally distinct from the labile disulfide bond found in common ADC linkers such as SPDP or SPP [1]. Quantitative studies demonstrate that thioether-linked immunoconjugates exhibit markedly greater plasma stability and in vivo efficacy compared to their disulfide counterparts, a performance gap that cannot be bridged by merely adjusting the peptide sequence or drug payload [1]. Below we provide the quantitative evidence that substantiates this selection-critical differentiation.

Quantitative Comparative Evidence for Tert-butyl 2-(2-aminoethylthio)ethylcarbamate: Thioether Stability, Spatial Geometry, and Deprotection Efficiency


Thioether vs. Disulfide Linker Stability in Antibody-Drug Conjugates: Plasma Stability and In Vivo Efficacy

In a direct head-to-head comparison using the same antibody (BR64) and cytotoxic payload (doxorubicin), the thioether-linked conjugate (BR64-S-DOX) demonstrated superior in vivo antitumor efficacy relative to the disulfide-linked analog (BR64-SS-DOX) in human carcinoma xenograft models [1]. The increased stability of the thioether bridge prevented premature drug release in circulation, resulting in greater tumor delivery of biologically active doxorubicin. Although the study did not employ tert-butyl 2-(2-aminoethylthio)ethylcarbamate directly, it constitutes the definitive class-level evidence that constructs incorporating a thioether linkage—such as those derived from this compound—inherit a stability advantage over disulfide-based alternatives.

Antibody-drug conjugate Thioether linker Plasma stability In vivo efficacy

Topological Polar Surface Area and Lipophilicity Differentiation from Alkyl Diamine Linkers

The thioether sulfur atom in tert-butyl 2-(2-aminoethylthio)ethylcarbamate (C₉H₂₀N₂O₂S, MW 220.33) confers a topological polar surface area (TPSA) of approximately 89.6 Ų and a calculated logP (XLogP) of 0.6 . In contrast, the all-carbon analog tert-butyl (2-aminoethyl)carbamate (C₇H₁₆N₂O₂, MW 160.21) exhibits a lower TPSA (~64 Ų) and a lower XLogP (~0.2) [1]. The increased TPSA of the target compound enhances aqueous solubility while the higher logP, contributed by the sulfur atom, moderately improves membrane permeability compared to the pure hydrocarbon linker—a balance that is often optimal for intracellular target engagement in PROTAC applications.

Linker design TPSA cLogP Permeability

Boc Deprotection Selectivity vs. Cbz- and Fmoc-Protected Analogs Under Standard Acidic Conditions

The Boc group in tert-butyl 2-(2-aminoethylthio)ethylcarbamate is quantitatively removed (>99%) within 30 min at room temperature using 50% trifluoroacetic acid (TFA) in dichloromethane, a condition under which Cbz (benzyloxycarbonyl) groups remain >95% intact [1]. Conversely, hydrogenolytic removal of Cbz (H₂, Pd/C) leaves the Boc group untouched, enabling fully orthogonal protection strategies. This well-established differential lability allows sequential deprotection in complex synthetic routes where both amine functionalities must be unveiled at distinct stages—a requirement that cannot be met by compounds bearing only a single protecting group type.

Protecting group Boc cleavage TFA deprotection Orthogonal chemistry

Resistance to Reductive Cleavage: Thioether vs. Disulfide Linker Under Physiologically Relevant Glutathione Concentrations

Disulfide linkers are rapidly cleaved by intracellular glutathione (GSH, 1–10 mM), with typical half-lives of <2 h in reducing cytosolic environments [1]. Thioether bonds, by contrast, are inert to thiol-disulfide exchange and remain >98% intact after 24 h incubation in 10 mM GSH at pH 7.4 and 37 °C [1]. While direct measurements on tert-butyl 2-(2-aminoethylthio)ethylcarbamate are not published, the thioether motif it bears is chemically identical to the non-reducible linkers evaluated in these studies. This resistance to premature payload release is a key selection criterion for linkers intended for systemic circulation or lysosomal trafficking.

Redox stability Glutathione Disulfide reduction Intracellular trafficking

Chain Length and Conformational Flexibility: Impact on PROTAC Ternary Complex Formation

Tert-butyl 2-(2-aminoethylthio)ethylcarbamate provides a linker with 7 rotatable bonds and an extended length of approximately 12 Å (fully extended), compared to the 5 rotatable bonds and ~8 Å length of tert-butyl (2-aminoethyl)carbamate [1]. Studies on PROTAC linker optimization indicate that increasing linker length from ~8 Å to ~12–14 Å can improve ternary complex cooperativity (α) by up to 10-fold for certain E3 ligase-target protein pairs, directly enhancing degradation potency (DC₅₀) [2]. The additional conformational freedom afforded by the thioether-containing spacer may thus be critical for achieving productive ternary complex geometries.

PROTAC linker Chain length Ternary complex Cooperativity

Reported Purity and Storage Stability vs. Common Analogs: Procurement-Relevant Quality Metrics

Commercially, tert-butyl 2-(2-aminoethylthio)ethylcarbamate is offered at a certified purity of ≥98% (HPLC) with a recommended long-term storage condition of -20°C in a cool, dry environment . By comparison, the widely used analog tert-butyl (2-aminoethyl)carbamate (Boc-ethylenediamine) is typically supplied at 95–97% purity and may require more stringent storage (argon atmosphere) due to the hygroscopic nature of the free diamine . The higher initial purity of the thioether compound reduces the need for additional purification steps prior to use in sensitive conjugation reactions.

Chemical purity Long-term storage Quality control

Optimal Application Scenarios for Tert-butyl 2-(2-aminoethylthio)ethylcarbamate Based on Quantitative Differentiation Evidence


Construction of Non-Reducible Thioether Linkers for Next-Generation Antibody-Drug Conjugates (ADCs)

The thioether bridge in the compound directly addresses the plasma instability of disulfide-linked ADCs. As shown by the BR64-DOX study, thioether conjugates maintain structural integrity during circulation, leading to superior tumor drug delivery [1]. Researchers seeking to replace SPDP or SPP linkers with a non-cleavable alternative can employ tert-butyl 2-(2-aminoethylthio)ethylcarbamate as a key intermediate to install the stable thioether motif, with orthogonal Boc protection enabling sequential conjugation to antibody lysine residues and cytotoxic payloads.

PROTAC Linker Optimization: Achieving Intermediate Spacing for Ternary Complex Formation

The 7-rotatable-bond, ~12 Å extended conformation of the compound fills a critical gap between short alkyl linkers (5 bonds, ~8 Å) and long PEG linkers (>15 bonds) [2]. When designing PROTACs for E3 ligase–target protein pairs that require specific spatial orientation, this intermediate length can enhance ternary complex cooperativity and degradation efficiency [3]. The Boc group allows late-stage deprotection for attachment of E3 ligase ligands, facilitating modular PROTAC library synthesis.

Orthogonal Protection Strategies in Multi-Step Synthesis of Bifunctional Probes

The quantitative, selective removal of the Boc group with TFA (>99% in 30 min) while leaving Cbz or Fmoc groups intact enables precise control over amine exposure sequence [1]. This is particularly valuable in the synthesis of fluorescently labeled peptides, activity-based probes, and chemoproteomic tools where two differentially reactive amines must be functionalized in a defined order.

Hydrolytically Stable Spacer for Surface Immobilization and Biosensor Conjugation

The non-reducible thioether bond ensures long-term stability of conjugates immobilized on biosensor surfaces or chromatography resins, even under reducing conditions encountered in biological samples [4]. The free primary amine provides a convenient handle for coupling to carboxylated surfaces via EDC/NHS chemistry, while the protected amine can be unveiled later for further functionalization.

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